molecular formula C22H22Cl2N6O2 B11619447 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea

Cat. No.: B11619447
M. Wt: 473.4 g/mol
InChI Key: VDTOPIWSEXONBB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl, dimethylpyrimidinyl, and ethoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea typically involves a multi-step process. The initial step often includes the preparation of the dichlorophenyl intermediate, followed by the introduction of the dimethylpyrimidinyl and ethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and catalysts under varying temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene]urea
  • 3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-hydroxyphenyl)amino]methylidene]urea

Uniqueness

3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene]urea is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C22H22Cl2N6O2

Molecular Weight

473.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]urea

InChI

InChI=1S/C22H22Cl2N6O2/c1-4-32-17-8-5-15(6-9-17)27-21(29-20-25-13(2)11-14(3)26-20)30-22(31)28-16-7-10-18(23)19(24)12-16/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31)

InChI Key

VDTOPIWSEXONBB-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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